N-methyl-N-(propan-2-yl)propanamide
Description
N-methyl-N-(propan-2-yl)propanamide is a tertiary amide characterized by a propionamide backbone (CH3CH2C=O) with methyl and isopropyl groups attached to the nitrogen atom. Its molecular formula is C7H15NO, with a molecular weight of 129.20 g/mol. The compound is synthesized via alkylation reactions, such as the treatment of propanamide derivatives with alkyl halides or via coupling reagents, as demonstrated in the synthesis of structurally related amides .
Properties
IUPAC Name |
N-methyl-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-7(9)8(4)6(2)3/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNWARJNYBEYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98430-07-0 | |
| Record name | N-methyl-N-(propan-2-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(propan-2-yl)propanamide can be synthesized through several methods. One common approach involves the reaction of propionyl chloride with N-isopropyl-N-methylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-methyl-N-(propan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is employed in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of N-methyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, influencing their activity and function. Additionally, the isopropyl and methyl groups can affect the compound’s solubility and reactivity.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Physicochemical Differences
- Functional Groups: The introduction of amino (2-Amino-N-methoxy-N-methylpropanamide ) or aromatic groups (e.g., furan in , indole in ) modifies reactivity and electronic properties, influencing binding affinity in biological systems.
- Molecular Weight : Bulky substituents, such as the 6-methoxynaphthalen-2-yl group in , significantly increase molecular weight (386.49 g/mol), affecting pharmacokinetic profiles.
Functional and Application-Based Differences
- Pharmaceutical Potential: Indole- and naphthalene-containing derivatives (e.g., ) are studied for anti-inflammatory and antiviral properties, while simpler alkyl derivatives (e.g., ) serve as intermediates.
- Metabolic Stability : Some propanamide derivatives, such as those in , exhibit low metabolic transformation, making them candidates for drug development.
Research Findings and Trends
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